Superior Potency Against Soluble COMT (S-COMT) vs. Entacapone
4-[Hydroxy(4-methylphenyl)methyl]benzonitrile inhibits soluble catechol-O-methyltransferase (S-COMT) from rat liver with an IC50 of 13 nM [1]. This represents a slight improvement in potency over the clinically used COMT inhibitor entacapone, which has an IC50 of 14.3 nM against the same enzyme isoform .
| Evidence Dimension | S-COMT Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Entacapone: 14.3 nM |
| Quantified Difference | Target is 1.1-fold more potent |
| Conditions | Rat liver soluble COMT (S-COMT) enzyme inhibition assay |
Why This Matters
For researchers developing COMT-targeted therapies or studying dopamine metabolism, this compound offers comparable or slightly superior potency to entacapone while possessing a distinct non-nitrocatechol scaffold that may avoid liabilities associated with nitrocatechol-based inhibitors.
- [1] BindingDB. BDBM50479631 (CHEMBL137555): Affinity Data IC50: 13 nM for S-COMT in Wistar rat liver. View Source
